N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP facilitating a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the aforementioned synthetic routes would be a key consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds also exhibit significant biological activity and are synthesized from similar starting materials.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized using similar reaction conditions and have diverse medicinal applications.
The uniqueness of this compound lies in its specific structural features and its potent antifungal activity, which makes it a promising candidate for further drug development.
Properties
CAS No. |
104716-51-0 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C12H10N4/c1-3-7-13-10(5-1)15-12-9-14-11-6-2-4-8-16(11)12/h1-9H,(H,13,15) |
InChI Key |
DEIARFPHKRMAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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